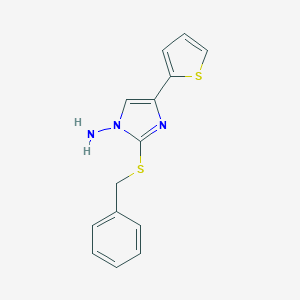
2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine, also known as BTIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTIA is a heterocyclic organic compound that contains an imidazole ring, a thiophene ring, and a benzylsulfanyl group. This compound has shown promising results in the field of medicinal chemistry, especially in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine is not fully understood, but it is believed to involve the inhibition of MAO. MAO inhibitors have been used in the treatment of depression, anxiety, and Parkinson's disease. 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been found to be a reversible inhibitor of MAO, which means that it can bind to the enzyme and prevent the breakdown of neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. In addition, 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been found to have anti-inflammatory effects, which can help to reduce inflammation and pain. 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has also been shown to have antifungal and antibacterial properties, which can help to prevent infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine in lab experiments is its versatility. It can be easily synthesized and modified to create new compounds with different properties. In addition, 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine is relatively stable and can be stored for long periods of time. However, one of the limitations of using 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine. One area of interest is the development of new drugs for the treatment of depression and anxiety. 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been found to be a potent inhibitor of MAO, which makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. Another area of interest is the development of new antifungal and antibacterial agents. 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been shown to have activity against a wide range of fungi and bacteria, which makes it a potential candidate for the development of new antibiotics. Finally, there is also interest in the development of new materials and catalysts based on 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine. Its unique structure and properties make it a promising candidate for the development of new materials with specific properties.
Synthesemethoden
The synthesis of 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine involves the reaction of 2-thiophenecarboxaldehyde with benzyl mercaptan in the presence of ammonium acetate and acetic acid to form 2-(benzylsulfanyl)-2-thiophenecarboxaldehyde. This intermediate is then reacted with imidazole in the presence of potassium carbonate to form 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine.
Wissenschaftliche Forschungsanwendungen
2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to have antimicrobial, antifungal, and anticancer activities. In addition, 2-(benzylsulfanyl)-4-(2-thienyl)-1H-imidazol-1-ylamine has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the regulation of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Eigenschaften
Molekularformel |
C14H13N3S2 |
|---|---|
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-benzylsulfanyl-4-thiophen-2-ylimidazol-1-amine |
InChI |
InChI=1S/C14H13N3S2/c15-17-9-12(13-7-4-8-18-13)16-14(17)19-10-11-5-2-1-3-6-11/h1-9H,10,15H2 |
InChI-Schlüssel |
KYOODGRDBAYAMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=NC(=CN2N)C3=CC=CS3 |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NC(=CN2N)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-methoxyphenyl)-10-methyl-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291989.png)
![10-methyl-4,8-diphenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291990.png)
![10-methyl-4-(4-methylphenyl)-8-phenyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291991.png)
![4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]furo[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B291997.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B291999.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
![1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292008.png)
![2-({2-[(2-amino-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B292009.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea](/img/structure/B292010.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292011.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B292015.png)